2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)-
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Overview
Description
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be transformed into benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones using various reagents and catalysts.
Industrial Production Methods
Industrial production methods for benzimidazolones often involve large-scale cyclocarbonylation reactions using phosgene or triphosgene due to their efficiency and high yields. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways:
Histamine H3-receptor Antagonism: The compound binds to histamine H3-receptors, blocking their activity and modulating neurotransmitter release in the central nervous system.
Inhibition of Tubulin Polymerization: The compound interferes with the polymerization of tubulin, a key protein involved in cell division, thereby exhibiting potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one: Another benzimidazole derivative with similar chemical properties.
1,3-Dihydro-2H-benzimidazol-2-one: A simpler benzimidazole compound without the chlorine and methylethenyl substituents.
Uniqueness
2H-Benzimidazol-2-one, 5-chloro-1,3-dihydro-1-(1-methylethenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methylethenyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
CAS No. |
40582-24-9 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |
InChI Key |
OWJAPZDJSGKBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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